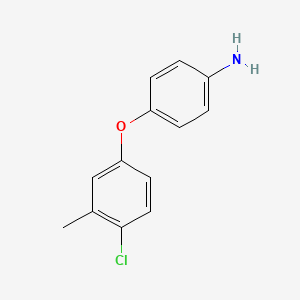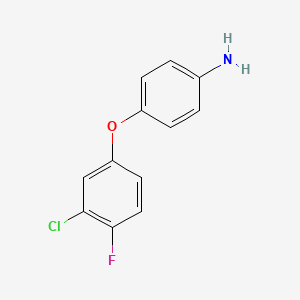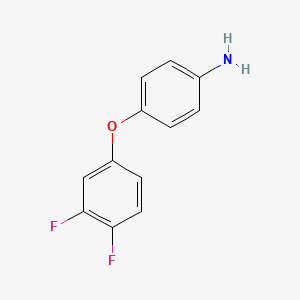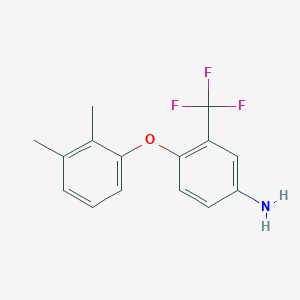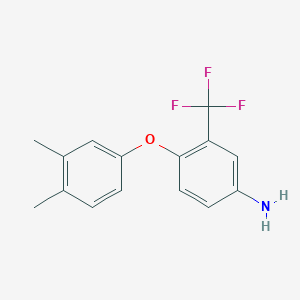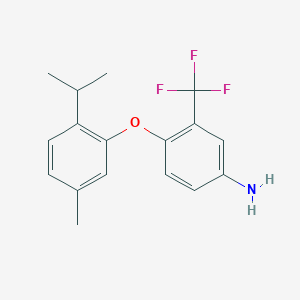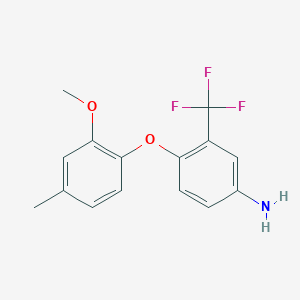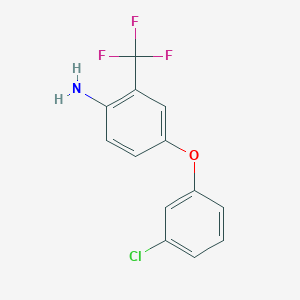
4-(3-Chlorophenoxy)-2-(trifluoromethyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "4-(3-Chlorophenoxy)-2-(trifluoromethyl)aniline" is a chemically interesting molecule due to the presence of both electron-withdrawing and electron-donating substituents, which can significantly affect its physical, chemical, and biological properties. While the specific compound is not directly studied in the provided papers, related compounds with chloro, trifluoromethyl, and aniline groups have been investigated, providing insights into the behavior of similar molecular structures.
Synthesis Analysis
The synthesis of related trifluoromethyl aniline derivatives has been explored in various studies. For instance, a user-friendly protocol for the synthesis of ortho-trifluoromethoxylated aniline derivatives has been reported, which could serve as a foundation for synthesizing the compound . Additionally, the synthesis of 3-chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)-ethoxy] aniline has been achieved with high yield and minimal environmental pollution, suggesting that similar methods could be adapted for the synthesis of "4-(3-Chlorophenoxy)-2-(trifluoromethyl)aniline" .
Molecular Structure Analysis
Conformational studies of trifluoromethoxy aniline derivatives have shown that the trifluoromethoxy group can adopt a nearly perpendicular orientation to the arene ring, which could influence the overall molecular geometry and reactivity of the compound . The presence of the trifluoromethyl group and its position relative to other substituents can also affect the molecular structure, as seen in the vibrational analysis of various substituted anilines .
Chemical Reactions Analysis
The reactivity of trifluoromethoxy-substituted anilines has been explored, with metalation being a key step for structural elaboration . This suggests that "4-(3-Chlorophenoxy)-2-(trifluoromethyl)aniline" could undergo similar reactions, allowing for further functionalization. The electron-withdrawing effect of the trifluoromethyl group and the electron-donating effect of the aniline moiety can influence the reactivity patterns of the molecule .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been studied, revealing that trifluoromethyl and trifluoromethoxy groups can stabilize certain liquid crystalline phases . Vibrational spectroscopy studies have provided insights into the influence of substituents on the vibrational spectra of aniline derivatives . Theoretical computations, such as density functional theory (DFT), have been used to predict hyperconjugation interactions, HOMO-LUMO energy gaps, and molecular electrostatic potential (MEP) surfaces, which are crucial for understanding the chemical behavior of such molecules .
Applications De Recherche Scientifique
Potential Use in Nonlinear Optical Materials
4-(3-Chlorophenoxy)-2-(trifluoromethyl)aniline and its derivatives have been studied for their potential applications in nonlinear optical (NLO) materials. Research focusing on the vibrational analysis of similar compounds, such as 4-chloro-3-(trifluoromethyl)aniline, 4-bromo-3-(trifluoromethyl)aniline, and 4-fluoro-3-(trifluoromethyl)aniline, has provided insights into the influence of electron-donating and withdrawing effects on their structure. These studies involve experimental techniques like Fourier Transform-Infrared and Fourier Transform-Raman, along with theoretical density functional theory computations to understand hyperconjugation interactions, HOMO-LUMO energy gap, molecular electrostatic potential (MEP) surface analysis, and thermodynamic functions (Revathi et al., 2017).
Synthesis of Polyurethane Cationomers
The compound has been used in the synthesis of polyurethane cationomers. For instance, variants like 4-chloromethylphenyl (carbamoyloxymethyl-2-hydroxybenzylidene)aniline have been synthesized and applied in the creation of polymeric films with fluorescent properties. These applications are particularly relevant in materials science, where the focus is on understanding the structure and photochromic mechanism of the salicylideneanil units, including the excited state intramolecular proton-transfer process (ESIPT) (Buruianǎ et al., 2005).
Electrochemical Synthesis in Solar Cells
A novel monomer, 4-(2,3-dihydrothieno[3,4-6][1,4][dioxin-5-yl) aniline, structurally similar to 4-(3-Chlorophenoxy)-2-(trifluoromethyl)aniline, has been successfully synthesized and used in the electrochemical synthesis of polymers. These polymers, especially when combined with graphene, have shown promising results in applications such as counter electrodes in the fabrication of dye-sensitized solar cells, demonstrating enhanced energy conversion efficiency compared to traditional materials (Shahhosseini et al., 2016).
Development of Novel G-2 Melamine-Based Dendrimers
In the field of organic chemistry, 4-(n-Octyloxy)aniline, a compound closely related to 4-(3-Chlorophenoxy)-2-(trifluoromethyl)aniline, has been used in the development of novel G-2 melamine-based dendrimers. These dendrimers are notable for their potential in supramolecular chemistry, owing to their structural diversity and ability to self-assemble into nano-aggregates, which could have implications in various scientific and industrial applications (Morar et al., 2018).
Vibrational Spectroscopic Studies for Nonlinear Optical Properties
Further vibrational spectroscopic studies of compounds like 4-chloro-2-(trifluoromethyl) aniline have been conducted to understand their potential for microscopic nonlinear optical behavior. Such research is critical for the development of materials with unique optical properties that could be useful in various technological applications (Arivazhagan et al., 2012).
Propriétés
IUPAC Name |
4-(3-chlorophenoxy)-2-(trifluoromethyl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClF3NO/c14-8-2-1-3-9(6-8)19-10-4-5-12(18)11(7-10)13(15,16)17/h1-7H,18H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAHGSHKYEHFUCD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)OC2=CC(=C(C=C2)N)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClF3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Chlorophenoxy)-2-(trifluoromethyl)aniline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

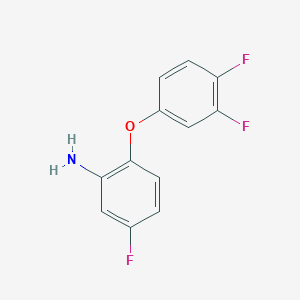
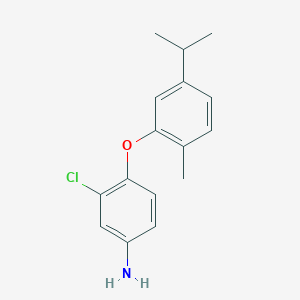

![4-[3-(Tert-butyl)phenoxy]-3-chlorophenylamine](/img/structure/B1329083.png)



